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Compound of Interest

Compound Name: Ethyl Cinnamate

Cat. No.: B161841

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl Cinnamate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for ethyl cinnamate. It is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis. This document presents key spectral data in a structured format, details the
experimental methodologies for obtaining this data, and illustrates the analytical workflow.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for ethyl cinnamate, a
widely used compound in flavors, fragrances, and as a precursor in pharmaceutical synthesis.
The data is presented for the more stable (E)-isomer, also known as ethyl trans-cinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. The *H and *C NMR data provide detailed information about the hydrogen and
carbon framework of ethyl cinnamate.

Table 1: *H NMR Spectroscopic Data for (E)-Ethyl Cinnamate Solvent: Chloroform-d (CDClI3)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.69 Doublet (d) 16.0 1H Ar-CH=
7.52 Multiplet (m) - 2H Aromatic (ortho)
Aromatic (meta,
7.38 Multiplet (m) - 3H
para)
6.44 Doublet (d) 16.0 1H =CH-COO
4.27 Quartet (q) 7.1 2H O-CH:z

| 1.34 | Triplet (t) | 7.1 | 3H | CHs |

Data sourced from multiple references, including The Royal Society of Chemistry.[1][2]

Table 2: 3C NMR Spectroscopic Data for (E)-Ethyl Cinnamate Solvent: Chloroform-d (CDCIs)

Chemical Shift (8) ppm Assighment
166.9 C=0 (Ester)
144.5 Ar-CH=
134.5 Aromatic (quaternary)
130.2 Aromatic (para)
128.9 Aromatic (meta)
128.1 Aromatic (ortho)
118.2 =CH-COO
60.4 O-CH:2
| 14.3 | CHs |
Data sourced from multiple references.[1][3]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl Cinnamate

Wavenumber (cm~?)

Functional Group

Description

2974 C-H Alkane Stretch
1700-1717 C=0 Ester, a,B-unsaturated
1636 c=C Alkene Stretch (conjugated)
1450 C-H Alkane Bend

| 1162-1170 | C-O | Ester Stretch |

Data sourced from multiple references.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron lonization, El) for Ethyl Cinnamate

m/z Relative Intensity Assignment

176 High [M]* (Molecular lon)
131 High [M - OCH2CHs]*

103 High [CeHsCH=CH]*

77 Medium [CeHs]+

| 51 | Low | [CaH3]* |
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The molecular weight of ethyl cinnamate (C11H1202) is 176.21 g/mol .[5][6][7]

Experimental Protocols

The data presented in this guide are typically obtained using standard high-resolution analytical
instrumentation. The following are representative methodologies.

NMR Spectroscopy

Proton (*H) and carbon (33C) NMR spectra are recorded on a high-field NMR spectrometer,
such as a 400 or 500 MHz Bruker instrument.[1][2]

o Sample Preparation: A small amount of ethyl cinnamate (5-10 mg) is dissolved in
approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), within a
standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (&
0.00 ppm).

» Data Acquisition: The spectrometer is tuned and shimmed for the specific sample. For *H
NMR, standard pulse sequences are used. For 13C NMR, a proton-decoupled pulse
sequence is typically employed to simplify the spectrum, resulting in single lines for each
unique carbon atom.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts (8) are referenced to the TMS signal.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR)
spectrometer, such as an Agilent Technologies Cary 630 FTIR.[4]

o Sample Preparation: For a liquid sample like ethyl cinnamate, the Attenuated Total
Reflectance (ATR) technique is often used. A drop of the neat liquid is placed directly onto
the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a spectrum can be obtained by
placing a thin film of the liquid between two KBr or NaCl salt plates (capillary cell method).[8]

o Data Acquisition: A background spectrum of the empty instrument is recorded first. Then, the
sample spectrum is recorded. The instrument measures the interference pattern of the

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b161841?utm_src=pdf-body
https://spectrabase.com/compound/DS5O9sYWLzV
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-cinnamate
https://ez.restek.com/compound/view/en/103-36-6/Ethyl%20cinnamate
https://www.rsc.org/suppdata/ra/c2/c2ra21459h/c2ra21459h.pdf
https://www.rsc.org/suppdata/gc/c2/c2gc35498e/c2gc35498e.pdf
https://www.benchchem.com/product/b161841?utm_src=pdf-body
https://jurnal.uns.ac.id/jkpk/article/viewFile/35525/27122
https://www.benchchem.com/product/b161841?utm_src=pdf-body
https://spectrabase.com/spectrum/7yfrOxiLXZX
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

infrared beam, and the computer performs a Fourier transform to generate the final spectrum
of absorbance or transmittance versus wavenumber (cm™1).

Mass Spectrometry

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system.[2]

o Sample Preparation: The ethyl cinnamate sample is diluted in a volatile solvent (e.g.,
dichloromethane or diethyl ether) before injection.

e Gas Chromatography (GC): A small volume of the diluted sample is injected into the GC,
where it is vaporized. The components are separated as they pass through a capillary
column (e.g., SGE-Forte, 30 m x 0.25 mm). A typical temperature program might start at
50°C and ramp up to 300°C at a rate of 10°C per minute to ensure separation and elution of
the compound.[2]

e Mass Spectrometry (MS): As ethyl cinnamate elutes from the GC column, it enters the ion
source of the mass spectrometer. In Electron lonization (EI) mode, the molecules are
bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation.[2] The resulting ions are separated by a mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as ethyl cinnamate.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.rsc.org/suppdata/gc/c2/c2gc35498e/c2gc35498e.pdf
https://www.benchchem.com/product/b161841?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c2/c2gc35498e/c2gc35498e.pdf
https://www.benchchem.com/product/b161841?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c2/c2gc35498e/c2gc35498e.pdf
https://www.benchchem.com/product/b161841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Spectroscopic Analysis Workflow

Analysis

GC-MS

GC i L ization & MS Scan

Preparation FTIR Output
: »| Sample Preparation | | | ATR/Transmission Data Processing | | Spectral Data — -
Ethyl Cinnamate Sample ™| (Dissolving/Diluting) & Measurement (FT, Background Sub.) ] (Shifts, Peaks, m/z) P> Structural Elucidation

NMR

D Da

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Ethyl Cinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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